Product packaging for [(2,4-Dichlorophenyl)methoxy]acetic acid(Cat. No.:CAS No. 90296-09-6)

[(2,4-Dichlorophenyl)methoxy]acetic acid

Cat. No.: B14351108
CAS No.: 90296-09-6
M. Wt: 235.06 g/mol
InChI Key: WFLQCMSWHLDLPQ-UHFFFAOYSA-N
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Description

Synthesis and Evaluation of Sterically and Electronically Modified Analogs of [(2,4-Dichlorophenyl)methoxy]acetic acid

The synthesis of analogs allows for the systematic exploration of the structure-activity relationship. By introducing various substituents on the phenyl ring or modifying the linker and acid moiety, researchers can probe the steric and electronic requirements for biological activity.

A common strategy involves using the core this compound scaffold and derivatizing the carboxylic acid group. For instance, a library of 2-imino-4-thiazolidinone derivatives was synthesized from the related 2,4-dichlorophenoxy acetic acid. researchgate.netnih.gov In this work, the parent acid was converted to a hydrazide, which then served as a key intermediate for reaction with various isothiocyanates to produce the final thiazolidinone products. These compounds were then evaluated for their anti-inflammatory activity.

The evaluation of these analogs revealed distinct SAR trends. For example, compounds bearing a benzyl (B1604629) group (1k) or a cyclohexyl group (1m) on the thiazolidinone ring exhibited potent in vivo anti-inflammatory activity, with inhibitions of 81.14% and 78.80%, respectively. nih.gov This indicates that bulky, lipophilic groups at this position are well-tolerated and may contribute to enhanced activity.

Compound IDR Group on ThiazolidinoneIn Vivo Inhibition (%) nih.gov
1k Benzyl81.14
1m Cyclohexyl78.80
Indomethacin (Reference Drug)76.36

This table presents a selection of data for illustrative purposes.

Similarly, the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) analogs involved reacting 2,4-disubstituted phenyl isothiocyanates with cyanoacetamide in a Gewald reaction to form a key aminothiazole intermediate. nih.gov This highlights a versatile synthetic approach where the crucial 2,4-dichlorophenyl moiety is incorporated early in the synthetic sequence. Subsequent evaluation of these analogs for their ability to antagonize the Corticotropin Releasing Factor (CRF) receptor showed that the 2,4-dichlorophenyl group was one of the most effective substituents for inhibitory activity. nih.gov

Development of this compound Derivatives as Chemical Probes for Advanced Biological and Environmental Research

Derivatives of this compound can be developed into chemical probes to study biological processes and monitor environmental systems. A chemical probe is a molecule designed to identify, track, or modulate a specific biological target or substance.

A powerful example of this concept comes from the development of a labeling and detection system using derivatives of the analogous 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov In this system, 2,4-D acts as a small, stable chemical "tag" or hapten. Biomolecules of interest, such as proteins, peptides, or nucleic acids, are chemically linked to a 2,4-D derivative. These tagged biomolecules can then be detected with high sensitivity and specificity using monoclonal antibodies that bind strongly to the 2,4-D tag. nih.gov

Key advantages of using a 2,4-D-based tag include:

High Sensitivity: The antibody-hapten interaction is very strong, with a dissociation constant (K(D)) in the picomolar range. nih.gov

Robustness: The 2,4-D structure is chemically stable and can withstand various reaction conditions used in biomolecule modification. nih.gov

Low Background: As 2,4-D is a xenobiotic (not naturally found in biological systems), there is no endogenous background to interfere with detection. nih.gov

Following this principle, this compound could be similarly functionalized. The carboxylic acid group provides a convenient handle for conjugation to other molecules. For example, it could be coupled to an amine-functionalized fluorescent dye to create a fluorescent probe, or to a biotin (B1667282) molecule for affinity-based purification. Such probes could be used to visualize the distribution of a target protein in living cells or to quantify the presence of the compound in environmental samples. nih.govsharif.edu

Considerations for Synthetic Feasibility and Scalability in the Development of Analog Libraries

The creation of analog libraries for SAR studies requires synthetic routes that are not only effective but also feasible for producing a diverse range of compounds in a time- and cost-efficient manner. Scalability is also a concern if a lead compound is identified for further development.

Convergent Synthesis: Synthetic strategies are often designed to be convergent, where a common intermediate is synthesized in large quantities and then diversified in the final steps to produce the analog library. For example, the synthesis of thiazolidinone derivatives from a common 2,4-dichlorophenoxyacetyl hydrazide intermediate is a practical approach. researchgate.net This allows for the rapid generation of many analogs by simply using different isothiocyanates in the final cyclization step.

Robust and High-Yielding Reactions: The choice of chemical reactions is critical. Reactions should be high-yielding, tolerant of a variety of functional groups, and easy to perform. For instance, a patent for 2,4-D analogs describes the synthesis of various esters and amides, likely through standard, reliable esterification and amidation reactions starting from the parent acid. google.com These types of reactions are generally well-understood and scalable.

Purification and Automation: The generation of libraries often benefits from automated synthesis platforms and high-throughput purification techniques, such as flash column chromatography or preparative HPLC. acs.org The physicochemical properties of the analogs, such as their polarity and solubility, will influence the choice of purification method.

Starting Material Availability: The cost and availability of starting materials are practical considerations. 2,4-Dichlorophenylacetic acid, a potential precursor, is commercially available, which would facilitate the synthesis of the core scaffold. cdhfinechemical.com The feasibility of a synthetic route for a large library depends on readily accessible and affordable building blocks.

By carefully considering these factors, chemists can efficiently generate diverse libraries of this compound analogs to comprehensively explore the structure-activity landscape and identify compounds with optimized properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O3 B14351108 [(2,4-Dichlorophenyl)methoxy]acetic acid CAS No. 90296-09-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90296-09-6

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]acetic acid

InChI

InChI=1S/C9H8Cl2O3/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

WFLQCMSWHLDLPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCC(=O)O

Origin of Product

United States

Environmental Dynamics and Biogeochemical Cycling of 2,4 Dichlorophenyl Methoxy Acetic Acid

Photochemical and Hydrolytic Degradation Mechanisms and Kinetics in Aquatic and Atmospheric Environments

In aquatic and atmospheric environments, 2,4-D can undergo degradation through photochemical and hydrolytic processes. Photodegradation, driven by sunlight, is one of the pathways for the removal of 2,4-D from the environment. Similarly, hydrolysis, the reaction with water, can contribute to its breakdown, although this process is generally slower for 2,4-D. The rates of these degradation processes are influenced by various environmental factors, including pH, temperature, and the presence of other substances that can act as photosensitizers.

Microbial Catabolism and Biodegradation Pathways: Isolation and Characterization of Key Microbial Species and Enzymes

Microbial degradation is a primary mechanism for the dissipation of 2,4-D in the environment. nih.gov A diverse range of microorganisms, including bacteria and fungi, have been identified that can utilize 2,4-D as a source of carbon and energy. researchgate.net Numerous bacterial strains capable of degrading 2,4-D have been isolated, including species of Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, and Ochrobactrum. nih.gov Fungal strains such as Mortierella and Umbelopsis have also been shown to be involved in its biodegradation. nih.gov

The biodegradation pathway of 2,4-D has been extensively studied, particularly in bacteria like Cupriavidus necator JMP134. nih.gov The process is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA), which removes the acetic acid side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov Subsequently, a series of enzymatic reactions further break down 2,4-DCP into intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov

The key enzymes and their roles in the degradation pathway are summarized in the table below:

Table 1: Key Enzymes in the Microbial Degradation of 2,4-D

EnzymeAbbreviationFunction
α-ketoglutarate-dependent 2,4-D dioxygenasetfdARemoves the side chain of 2,4-D to form 2,4-dichlorophenol (2,4-DCP). nih.gov
2,4-DCP hydroxylasetfdBHydroxylates 2,4-DCP to form dichlorocatechol. nih.gov
Chlorocatechol 1,2-dioxygenasetfdCCleaves the dichlorocatechol ring. nih.gov
Chloromuconate cycloisomerasetfdDConverts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.gov
Chlorodienelactone hydrolasetfdEConverts 2-chlorodienelactone to 2-chloromaleylacetate (B1243639). nih.gov
Chloromaleylacetate reductase and maleylacetate (B1240894) reductasetfdFConverts 2-chloromaleylacetate to intermediates of the TCA cycle. nih.gov

Sorption, Leaching, and Transport Phenomena in Diverse Soil-Water Systems

The mobility of 2,4-D in the environment is significantly influenced by its interaction with soil and sediment particles, a process known as sorption. nih.gov The extent of sorption is dependent on various soil properties, including organic matter content, clay content, and pH. nih.govscialert.net Generally, soils with higher organic matter and clay content exhibit greater sorption of 2,4-D. scialert.net Soil pH also plays a critical role; as an acidic herbicide, 2,4-D is more likely to be in its anionic form at higher pH levels, leading to decreased sorption and increased mobility. scialert.netmdpi.com

Leaching, the downward movement of a substance through the soil profile with water, is a potential transport mechanism for 2,4-D, particularly in soils with low sorption capacity. mdpi.com Due to its high use, persistence, and polarity, 2,4-D has the potential to leach from soil into water sources. mdpi.com The risk of groundwater contamination is considered higher in alkaline soils where 2,4-D is more mobile. mdpi.com

The transport of 2,4-D in soil-water systems is a complex process influenced by the interplay of sorption, desorption, and water flow. mdpi.com The residence time of 2,4-D in the soil, which is influenced by these factors, determines its potential to reach surface or groundwater. mdpi.com

Table 2: Factors Influencing Sorption of 2,4-D in Soil

Soil PropertyInfluence on Sorption
Organic Matter ContentPositive correlation; higher organic matter leads to increased sorption. scialert.netmdpi.com
Clay ContentHigher clay content generally increases sorption. scialert.net
Soil pHAdsorption is higher at low pH and decreases as pH increases. scialert.net

Identification and Characterization of Transformation Products and Metabolites in Environmental Compartments

In the environment, 2,4-D can be transformed into various degradation products or metabolites through biological and non-biological processes. iastate.edu The most significant metabolite of 2,4-D is 2,4-dichlorophenol (2,4-DCP), which is formed through the initial step of microbial degradation. nih.govnih.gov 2,4-DCP itself is considered a toxic and persistent compound in the environment. nih.gov

Bioavailability and Uptake Mechanisms in Non-Target Organisms within Environmental Contexts

Non-target organisms can be exposed to 2,4-D through various environmental pathways. nih.gov The bioavailability of 2,4-D, or the fraction of the chemical that is available for uptake by organisms, is influenced by its environmental concentration and its partitioning between different environmental compartments such as water, soil, and air. nih.gov In aquatic environments, 2,4-D can be taken up by organisms directly from the water. The toxicity of 2,4-D to non-target aquatic organisms, such as crayfish, has been demonstrated, indicating its bioavailability and potential for adverse effects. researchgate.net

The uptake of 2,4-D by non-target organisms can lead to bioaccumulation, although the extent of this process varies among different species and is influenced by their metabolic capabilities. The presence of 2,4-D and its metabolites in the environment poses a potential risk to a range of non-target organisms. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Design of 2,4 Dichlorophenyl Methoxy Acetic Acid Analogs

Correlative Analysis of Substructural Features and Specific Biological Potency or Environmental Behavior

The biological activity and environmental fate of aryloxyacetic acid derivatives and related compounds are intricately linked to their molecular structure. The number and position of halogen substituents on the aromatic ring, the nature of the linker to the acidic group, and the properties of the terminal acid group are all critical determinants of potency and behavior.

The 2,4-dichloro substitution pattern on the phenyl ring is a well-established feature for conferring significant biological activity. In a study of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, compounds featuring a 2,4-dichlorophenyl group at the N-3 position demonstrated superior inhibitory effects compared to other substitution patterns like 2,4-dimethylphenyl or 2-bromo-4-isopropylphenyl. nih.gov This suggests that the specific electronic and steric properties imparted by the chlorine atoms at the 2 and 4 positions are crucial for effective interaction with biological targets. Similarly, in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, the presence of a 2,4-di-Cl benzene (B151609) ring was identified as a key moiety for high transcriptional potency. nih.gov

The reactivity and stability of the molecule are also governed by the substitution on the aromatic ring. For the related phenoxyacetic acids, it has been shown that introducing chloro-substituents into the aromatic ring alters the electronic structure, which in turn modifies the compound's reactivity and biological effects. mdpi.com Specifically, the charge distribution in the aromatic ring of 2,4-dichlorophenoxyacetic acid is more uniform compared to other isomers, which influences its stability and reactivity. mdpi.com The increase in reactivity for phenoxyacetic acid derivatives has been correlated in the series: PA → 2CPA → 2,3D → 2,4D → MCPA → 4CPA. mdpi.com This highlights that both the number and position of chlorine atoms are pivotal.

The linker region, in this case, the methoxy (B1213986) (-CH₂-O-) group, differentiates the title compound from its more common phenoxy (-O-) analog. This seemingly small change can have significant impacts on conformational flexibility, metabolic stability, and binding orientation within a target protein. The added methylene (B1212753) group introduces an additional rotational bond, potentially allowing for more optimal positioning of the phenyl ring and the acetic acid moiety to interact with a receptor or enzyme active site.

Finally, the carboxylic acid group is essential for the biological activity of this class of compounds, often acting as a key binding group (pharmacophore) that interacts with amino acid residues in target proteins through hydrogen bonding or ionic interactions.

Design Principles for Modulating Molecular Interactions, Selectivity, and Efficacy

The rational design of analogs of [(2,4-Dichlorophenyl)methoxy]acetic acid aims to optimize its properties by systematically modifying its structure to enhance desired molecular interactions and improve selectivity and efficacy. Key design principles are derived from an understanding of the structure-activity relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.